The compound (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one is a complex organic molecule notable for its unique structural features and potential applications in scientific research. This compound belongs to the class of tetrahydrofuran derivatives and is characterized by a bicyclic structure that incorporates multiple methyl groups and a methoxy substituent.
The compound is classified under organic compounds with functional groups including ketones and ethers due to the presence of the furan ring and the methoxy group. Its molecular formula is , indicating a relatively lightweight organic structure.
The synthesis of (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one can be achieved through several synthetic routes. Common methods involve:
The technical details of these methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the target compound.
The molecular structure of (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one features:
The structural data can be represented using various chemical notation systems such as InChI or SMILES. For example:
InChI=1S/C15H20O/c1-9(2)14(17-3)12-10(4)8-13(12)15(5)11(9)6/h8H,1-6H3This notation encapsulates the connectivity and stereochemistry of the molecule.
The compound can participate in various chemical reactions typical for organic molecules with functional groups such as:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, controlling pH and temperature can significantly affect product distribution.
The mechanism of action for (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one involves:
Research into its biological activity is essential for understanding its potential therapeutic uses.
Key physical properties include:
These properties influence its behavior in various environments and applications.
Chemical properties include:
Relevant data from databases like PubChem provides further insights into these properties .
The primary applications of (6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one include:
CAS No.: 60889-05-6
CAS No.: 133798-12-6
CAS No.: 197787-20-5